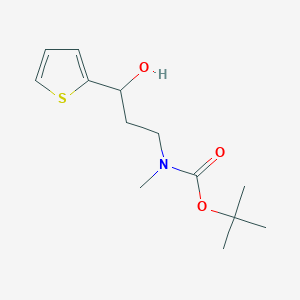
tert-butyl N-(3-hydroxy-3-thiophen-2-ylpropyl)-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom. The presence of the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
準備方法
The synthesis of (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thiophene derivatives and carbamate precursors.
Reaction Conditions: The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Synthetic Routes: Common synthetic routes include condensation reactions, esterification, and carbamate formation.
Industrial Production: Industrial production methods may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity.
化学反応の分析
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups using reagents like sodium methoxide.
Hydrolysis: Hydrolysis of the ester group in acidic or basic conditions can yield the corresponding carboxylic acid and alcohol.
科学的研究の応用
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester can be compared with other similar compounds, such as:
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound features a phenyl ring instead of a thiophene ring, resulting in different chemical properties and reactivity.
Thymol-based paracetamol analogues: These compounds have a thymol moiety and exhibit antioxidant and antimicrobial activities.
The uniqueness of (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester lies in its thiophene ring, which imparts distinct electronic and steric properties, making it suitable for specific applications in research and industry.
特性
CAS番号 |
939757-32-1 |
|---|---|
分子式 |
C13H21NO3S |
分子量 |
271.38 g/mol |
IUPAC名 |
tert-butyl N-(3-hydroxy-3-thiophen-2-ylpropyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H21NO3S/c1-13(2,3)17-12(16)14(4)8-7-10(15)11-6-5-9-18-11/h5-6,9-10,15H,7-8H2,1-4H3 |
InChIキー |
ZBJUPUZPFGMEOC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)CCC(C1=CC=CS1)O |
正規SMILES |
CC(C)(C)OC(=O)N(C)CCC(C1=CC=CS1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















